5-Bromo-2-cyclobutoxypyridine

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship (SAR)

Procure this brominated pyridine to leverage the cyclobutoxy group's distinct 3D architecture for improved PK/selectivity. Ideal for Suzuki-Miyaura diversification and synthesizing CNS-penetrant libraries where enhanced BBB permeability is critical. Orthogonal reactivity enables efficient SAR exploration.

Molecular Formula C9H10BrNO
Molecular Weight 228.089
CAS No. 1159816-70-2
Cat. No. B2450026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclobutoxypyridine
CAS1159816-70-2
Molecular FormulaC9H10BrNO
Molecular Weight228.089
Structural Identifiers
SMILESC1CC(C1)OC2=NC=C(C=C2)Br
InChIInChI=1S/C9H10BrNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
InChIKeyZNLVTTXXVBKWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-cyclobutoxypyridine (CAS 1159816-70-2) for Medicinal Chemistry: A Strategic Heterocyclic Building Block


5-Bromo-2-cyclobutoxypyridine (CAS 1159816-70-2) is a specialized heterocyclic building block used in modern medicinal chemistry . It is a brominated pyridine derivative featuring a cyclobutoxy group at the 2-position and a bromine atom at the 5-position. With the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 , this compound serves as a versatile synthetic intermediate, particularly for introducing the cyclobutoxy pharmacophore into more complex molecular architectures . Its value is derived from the orthogonal reactivity of its halogen and ether substituents, enabling diverse downstream transformations .

Why 5-Bromo-2-cyclobutoxypyridine Cannot Be Directly Substituted with 5-Bromo-2-methoxypyridine or 5-Bromo-2-ethoxypyridine


The critical constraint in procuring 5-Bromo-2-cyclobutoxypyridine is the unavailability of head-to-head, quantifiable performance data (e.g., binding affinities, functional IC₅₀ values) relative to its closest analogs. In the absence of such data, the scientific rationale for selection rests on established medicinal chemistry principles regarding the profound influence of the 2-alkoxy group's steric and conformational properties on a molecule's pharmacokinetic (PK) profile and target selectivity [1]. This analysis pivots from direct biological comparisons to the more fundamental and well-documented question of molecular design: the cyclobutoxy group offers a distinct, and often preferred, three-dimensional architecture compared to linear or smaller cyclic ethers. Therefore, substitution with a different 5-bromo-2-alkoxypyridine would alter the core pharmacophore, potentially compromising downstream drug candidate properties .

Quantitative Evidence Differentiating 5-Bromo-2-cyclobutoxypyridine from Closest Analogs


Differentiation via Steric and Lipophilic Properties Compared to 5-Bromo-2-methoxypyridine

The 2-cyclobutoxy group of 5-Bromo-2-cyclobutoxypyridine confers significantly different physicochemical properties compared to the 2-methoxy group of 5-Bromo-2-methoxypyridine (CAS 13472-85-0). While the bromine atom at the 5-position is retained as a common synthetic handle, the larger and more conformationally constrained cyclobutyl ring results in increased lipophilicity (higher cLogP) and steric bulk. In medicinal chemistry, such differences are critical for modulating a molecule's ability to traverse biological membranes and occupy hydrophobic pockets within protein targets .

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship (SAR)

Differentiation via Conformational Restriction Compared to 5-Bromo-2-ethoxypyridine

The cyclobutoxy group in 5-Bromo-2-cyclobutoxypyridine provides a rigid, cyclic structure with fewer accessible low-energy conformations compared to the freely rotating ethyl chain in 5-Bromo-2-ethoxypyridine (CAS 55849-30-4). This conformational restriction is a well-established strategy in medicinal chemistry to reduce the entropic penalty upon target binding, often leading to increased potency and selectivity . The rigid cyclobutyl ring also presents a unique three-dimensional shape distinct from both the planar aromatic pyridine and the flexible ethoxy chain .

Medicinal Chemistry Conformational Analysis Drug Design

Differentiation via Enhanced Metabolic Stability Compared to Acyclic and Smaller Cyclic Ethers

The cyclobutoxy moiety is frequently employed in drug design to improve metabolic stability over its acyclic counterparts [1]. The 5-bromo-2-alkoxypyridine framework is a common intermediate, and while no direct head-to-head data is available, the class-level evidence indicates that the cyclobutoxy group offers a distinct advantage in blocking oxidative metabolic pathways, a key consideration for advancing drug candidates with favorable PK profiles .

Medicinal Chemistry Drug Metabolism Pharmacokinetics (PK)

Differentiation via Unique Steric Profile Compared to 5-Bromo-2-isopropoxypyridine

Both 5-Bromo-2-cyclobutoxypyridine and 5-Bromo-2-isopropoxypyridine (CAS 870521-31-6) feature a secondary alkyl ether, but the cyclobutyl ring presents a distinct spatial arrangement of steric bulk compared to the isopropyl group. The cyclobutyl group has a larger, more planar footprint and occupies a different three-dimensional volume than the bifurcated isopropyl group . This difference in shape can be exploited to modulate interactions with hydrophobic protein pockets, potentially leading to divergent SAR outcomes .

Medicinal Chemistry Structure-Activity Relationship (SAR) Steric Effects

Differentiation via Orthogonal Reactivity for Advanced Synthesis

The 5-bromo substituent on 5-Bromo-2-cyclobutoxypyridine is a robust handle for a variety of palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position . This reactivity is orthogonal to the 2-cyclobutoxy group, which remains intact under typical coupling conditions . The combination of a reactive bromide and a stable, pre-installed cyclobutyl ether makes this building block uniquely efficient for constructing complex, functionalized pyridine derivatives in a modular fashion .

Organic Synthesis Cross-Coupling Building Block

Recommended Application Scenarios for 5-Bromo-2-cyclobutoxypyridine in R&D


Central Nervous System (CNS) Drug Discovery Programs

The higher predicted lipophilicity (cLogP) of 5-Bromo-2-cyclobutoxypyridine compared to its methoxy analog is a key design feature for CNS-penetrant compounds. Procure this building block for synthesizing libraries of candidate molecules where enhanced blood-brain barrier (BBB) permeability is a primary objective [1].

Kinase Inhibitor Lead Optimization

Kinase inhibitors frequently feature pyridine cores. Use 5-Bromo-2-cyclobutoxypyridine to install the conformationally restricted cyclobutoxy group, a strategy known to improve binding selectivity and potency by reducing entropic penalties upon target engagement . This is directly supported by the broad patenting of cyclobutoxy-containing compounds for kinase-related CNS and other disorders [1].

Modular Synthesis of Functionalized Pyridine Libraries

Leverage the orthogonal reactivity of the 5-bromo substituent for high-throughput diversification via Suzuki-Miyaura cross-coupling. This approach allows for the rapid generation of structurally diverse analog libraries around a common 2-cyclobutoxypyridine core, maximizing synthetic efficiency in SAR studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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